

A Comparative Guide to the Cytotoxic Activity of Chamigrene Sesquiterpenes

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Compound of Interest

Compound Name: *beta-Chamigrene*

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This guide provides a comprehensive comparison of the cytotoxic activity of chamigrene sesquiterpenes, a class of halogenated natural products primarily isolated from marine red algae of the genus *Laurencia*. The information presented herein, supported by experimental data, aims to facilitate the evaluation of these compounds as potential anticancer agents.

Introduction to Chamigrene Sesquiterpenes

Chamigrene sesquiterpenes are a diverse group of secondary metabolites characterized by a unique spiro[5.5]undecane carbon skeleton. Halogenated derivatives, particularly those containing bromine and chlorine, have demonstrated a range of biological activities, with cytotoxicity against various cancer cell lines being the most prominent. This guide focuses on comparing the cytotoxic potency and mechanisms of action of several key chamigrene sesquiterpenes.

Quantitative Cytotoxicity Data

The cytotoxic activity of chamigrene sesquiterpenes is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to

inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various chamigrene sesquiterpenes against a panel of human cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Elatol	A549 (Lung Carcinoma)	6.24	[1]
RD (Rhabdomyosarcoma)	14.24	[1]	
Colo-205 (Colon Adenocarcinoma)	~7.9	[2]	
HeLa (Cervical Cancer)	$\leq 5.0 \mu\text{g/mL}$	[3]	
MCF-7 (Breast Cancer)	$\leq 1.0 \mu\text{g/mL}$	[3]	
P-388 (Murine Leukemia)	$\leq 1.0 \mu\text{g/mL}$	[3]	
(-)-Elatol	Colo-205 (Colon Adenocarcinoma)	$2.5 \pm 1.3 \mu\text{g/mL}$	[2]
Obtusol	Colo-205 (Colon Adenocarcinoma)	$1.2 \pm 1.4 \mu\text{g/mL}$	[2]
HeLa (Cervical Cancer)	$\leq 5.0 \mu\text{g/mL}$	[3]	
MCF-7 (Breast Cancer)	$\leq 1.0 \mu\text{g/mL}$	[3]	
P-388 (Murine Leukemia)	$\leq 1.0 \mu\text{g/mL}$	[3]	
Isoobtusol	A549 (Lung Carcinoma)	12.11	[1]
RD (Rhabdomyosarcoma)	7.82	[1]	
Laurinterol	A549 (Lung Carcinoma)	$1.2 \mu\text{g/mL}$	[4]

SK-OV-3 (Ovarian Cancer)	17.6 µg/mL	[4]	
SK-MEL-2 (Melanoma)	1.2 µg/mL	[4]	
XF498 (CNS Cancer)	1.2 µg/mL	[4]	
HT15 (Colon Cancer)	1.2 µg/mL	[4]	
MCF-7 (Breast Cancer)	16.07 µg/mL	[5]	
Isolaurinterol	A549 (Lung Carcinoma)	1.2 µg/mL	[4]
SK-OV-3 (Ovarian Cancer)	1.2 µg/mL	[4]	
SK-MEL-2 (Melanoma)	1.2 µg/mL	[4]	
XF498 (CNS Cancer)	1.2 µg/mL	[4]	
HT15 (Colon Cancer)	1.2 µg/mL	[4]	
Debromoelatul	U937, Jurkat, B16F10, Colo-205	> 25 µg/mL	[2]
Dendroidiol	U937, Jurkat, B16F10, Colo-205	> 25 µg/mL	[2]
Obtusane	U937, Jurkat, B16F10, Colo-205	> 25 µg/mL	[2]
Lauremantanone A	HeLa (Cervical Cancer)	≤ 5.0 µg/mL	[3]
Lauremantanone B	HeLa (Cervical Cancer)	≤ 5.0 µg/mL	[3]
Cartilagineol	HeLa (Cervical Cancer)	≤ 1.0 µg/mL	[3]

MCF-7 (Breast Cancer)	≤ 1.0 µg/mL	[3]	
P-388 (Murine Leukemia)	≤ 1.0 µg/mL	[3]	
Laurebiphenyl	A549 (Lung Carcinoma)	1.68 µg/mL	[6]
BGC-823 (Stomach Cancer)	1.22 µg/mL	[6]	
Bel 7402 (Hepatoma)	1.91 µg/mL	[6]	
HCT-8 (Colon Cancer)	1.77 µg/mL	[6]	
HELA (Cervical Cancer)	1.61 µg/mL	[6]	
Ma'iliohydrin	NCI/ADR-RES (Breast Cancer)	10 ⁻⁸ M	[1]

Mechanisms of Cytotoxic Action

Research into the mechanisms underlying the cytotoxic effects of chamigrene sesquiterpenes has revealed that the induction of apoptosis (programmed cell death) and cell cycle arrest are common pathways.

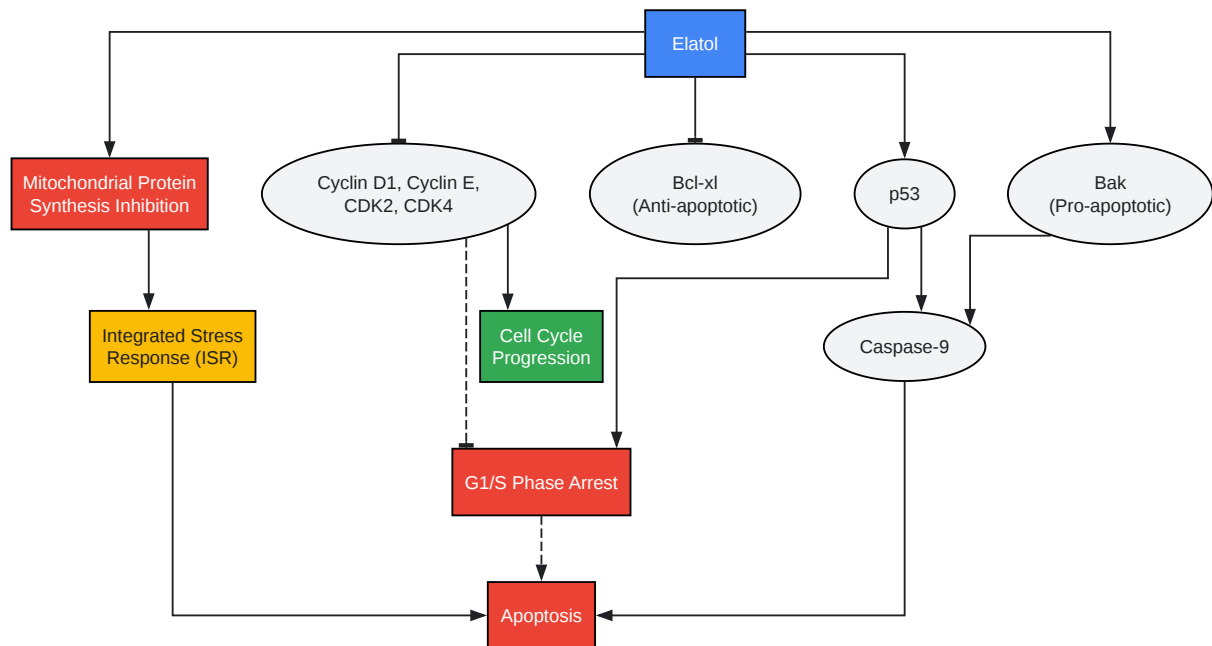
Elatol: This compound has been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase. Mechanistic studies have revealed that elatol's effects are mediated through the modulation of key regulatory proteins. It downregulates the expression of cyclin D1, cyclin E, CDK2, and CDK4, which are crucial for cell cycle progression. Furthermore, elatol promotes apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-xl and increasing the expression of the pro-apoptotic protein Bak, as well as caspase-9 and the tumor suppressor p53. More recent studies suggest that elatol can also act as a potent inhibitor of mitochondrial protein synthesis, leading to an integrated stress response and subsequent apoptosis in leukemia and lymphoma cells.

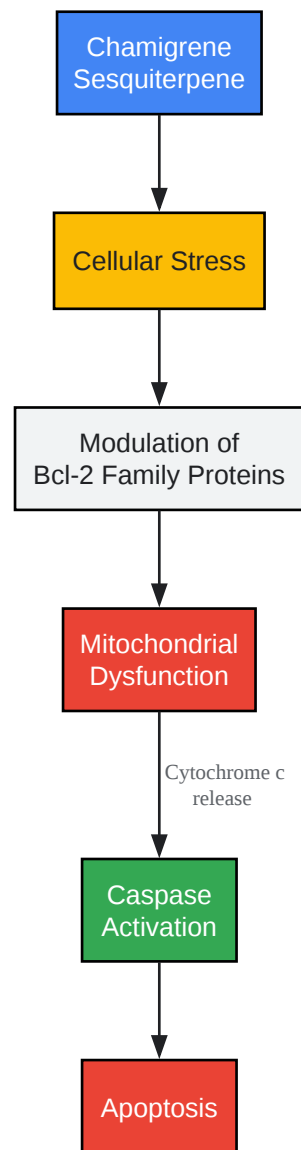
Obtusol: Similar to elatol, obtusol has been reported to induce apoptosis. Studies have shown its ability to activate caspase-6, a key executioner caspase in the apoptotic cascade.[2] At a concentration of 100 µg/ml, obtusol induced apoptosis in 79% of Colo-205 cells.[2]

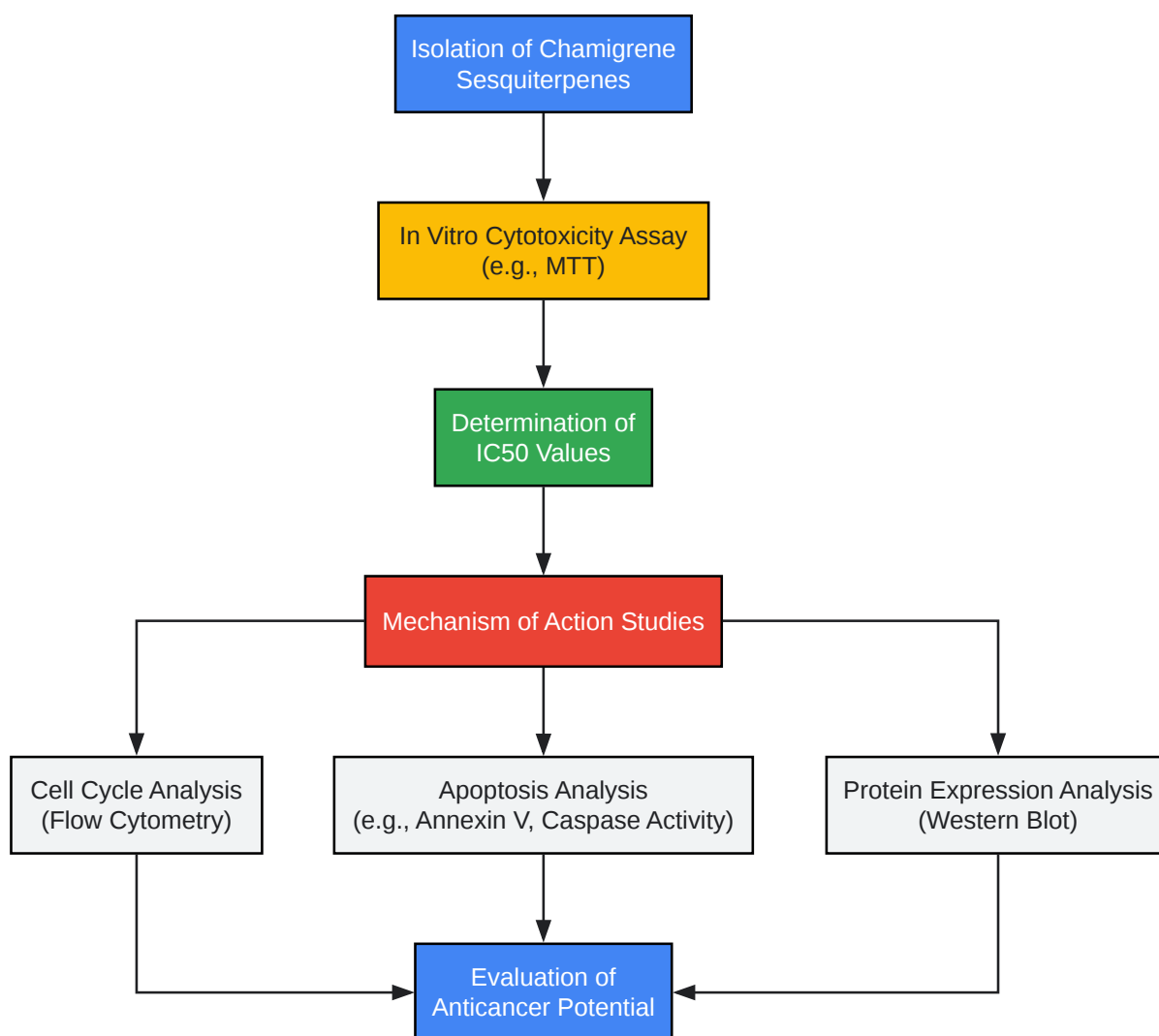
Laurinterol: The cytotoxic mechanism of laurinterol also involves the induction of apoptosis. In melanoma cells, an extract containing laurinterol was found to induce apoptosis through a p53-dependent pathway.[7][8] This involves the transcriptional activation of p53 and the subsequent activation of the p21 promoter, leading to the activation of caspases and DNA fragmentation.[7] Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear pyknosis, have also been observed in breast cancer cells treated with laurinterol.[5]

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways involved in the cytotoxic activity of chamigrene sesquiterpenes.







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